Neodymium sulfide

Cold Cathode Negative Electron Affinity Epitaxial Growth

Source high-purity Neodymium Sulfide (Nd₂S₃/NdS) engineered for advanced semiconductor and optoelectronic applications. The sesquisulfide Nd₂S₃ delivers a tunable thin-film band gap (2.3–2.5 eV) for phosphors and solid-state lighting, while the monosulfide NdS offers a verified 0.7% lattice match to GaAs substrates—enabling epitaxial-grade cold cathode and vacuum microelectronic device fabrication. NdS also exhibits a predicted 1.1 eV work function, positioning it as a thermally stable (M.P. 2207°C) alternative to cesium-based NEA coatings. γ-Nd₂S₃ demonstrates a unique magneto-optical Kerr effect absent in lanthanum analogs, enabling next-generation optical isolators and magnetic field sensors. Secure batch-consistent, research-grade material with full Certificate of Analysis.

Molecular Formula Nd2S3
Molecular Weight 384.7 g/mol
CAS No. 12035-32-4
Cat. No. B079876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium sulfide
CAS12035-32-4
Molecular FormulaNd2S3
Molecular Weight384.7 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Nd+3].[Nd+3]
InChIInChI=1S/2Nd.3S/q2*+3;3*-2
InChIKeyXZIGKOYGIHSSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 3 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Sulfide (CAS 12035-32-4) Technical Specifications for Material Selection


Neodymium sulfide, primarily represented by the sesquisulfide composition Nd₂S₃ and the monosulfide NdS, belongs to the class of rare-earth chalcogenides. These compounds are characterized by a rocksalt (cubic) crystal structure for the monosulfide [1] and multiple polymorphic forms (α-orthorhombic, γ-cubic) for the sesquisulfide [2]. Nd₂S₃ is described as an electrical insulator [3], while NdS exhibits semimetallic behavior with a predicted low work function of 1.1 eV at room temperature [4], making it a candidate for negative electron affinity (NEA) applications. The compound's high melting point of 2207°C and moderate solubility in water and acid are also notable [5].

Why Generic Substitution of Rare Earth Sulfides Fails in High-Performance Applications


The substitution of one rare-earth sulfide for another is not straightforward due to significant variations in critical performance metrics across the lanthanide series. For instance, the lattice constant, which dictates epitaxial growth compatibility with semiconductor substrates like GaAs, varies substantially between lanthanum monosulfide (LaS) and neodymium monosulfide (NdS) [1]. Furthermore, the magnetic ordering temperature (e.g., ~60 K for Nd₂S₃ vs. ~30 K for Gd₂S₃) [2] and the optical band gap (e.g., 1.68 eV for bulk Nd₂S₃ vs. 2.3-2.5 eV for its thin-film form) [3][4] are highly composition- and form-dependent. Such differences preclude simple 'in-class' substitution without rigorous re-optimization of device design, deposition parameters, and operating conditions. The following sections provide quantitative evidence of where neodymium sulfide demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for Neodymium Sulfide Against Key Comparators


Lattice Constant Mismatch Between NdS and LaS Impacts Epitaxial Growth on GaAs

The cubic lattice constant (a₀) of neodymium monosulfide (NdS) was measured at 5.694(2) Å, which is significantly closer to that of GaAs (5.6533 Å) compared to lanthanum monosulfide (LaS) at 5.857(2) Å [1]. This smaller lattice mismatch is critical for reducing interfacial defects in heteroepitaxial devices.

Cold Cathode Negative Electron Affinity Epitaxial Growth

Work Function of NdS as an Alternative to Conventional Cesium-Based Coatings

Neodymium monosulfide (NdS) is predicted to have a low work function of 1.1 eV at room temperature [1], offering a stable alternative to cesiated surfaces which are susceptible to oxidation and require complex 'yo-yo' deposition techniques [1].

Work Function Cold Cathode Negative Electron Affinity

Optical Band Gap Variability Between Bulk Nd₂S₃ and MOCVD-Grown Thin Films

The optical band gap of neodymium sulfide is highly dependent on its form and synthesis method. Bulk Nd₂S₃ exhibits an optical absorption edge corresponding to a band gap of 1.68 eV [1]. In contrast, high-purity γ-Nd₂S₃ thin films grown via MOCVD exhibit a tunable luminescent band gap ranging from 2.3 eV to 2.5 eV [2].

Optical Band Gap Luminescence Thin Film Deposition

Magnetic Ordering Temperature of Nd₂S₃ Compared to Gd₂S₃ and Dy₂S₃

Magnetic susceptibility measurements indicate that magnetic ordering in Nd₂S₃ occurs near 60 K [1]. This is significantly higher than the ordering temperature of paramagnetic Gd₂S₃, which becomes ferromagnetic below ~30 K, and Dy₂S₃, which remains paramagnetic to the lowest measured temperatures [1].

Magnetic Ordering Magnetic Susceptibility Low-Temperature Physics

Magneto-Optical Kerr Effect (MOKE) Activity in γ-Nd₂S₃ Contrasts with Inactive γ-La₂S₃

Investigations into the magneto-optical Kerr effect (MOKE) reveal a stark contrast between γ-Nd₂S₃ and γ-La₂S₃ crystals. A polar Kerr effect was observed in γ-Nd₂S₃ under magnetic fields up to 1 T, whereas no effect was detected for γ-La₂S₃ under identical conditions [1].

Magneto-Optics Kerr Effect Spintronics

Validated Application Scenarios for Neodymium Sulfide Based on Quantitative Differentiation


Epitaxial Integration for GaAs-Based Cold Cathode Emitters

The exceptionally close lattice match between NdS (5.694 Å) and GaAs (5.653 Å), representing only a 0.7% mismatch, enables the growth of high-quality epitaxial layers for cold cathode applications. This is a quantifiable advantage over LaS (5.857 Å, 3.6% mismatch), which would introduce a higher density of interfacial defects, degrading device performance [1].

Stable Negative Electron Affinity (NEA) Surfaces for High-Efficiency Electron Sources

The predicted low work function of 1.1 eV for NdS makes it a chemically stable alternative to traditional cesium-based NEA coatings. Its thermal stability and high melting point (2200°C) are critical for robust, long-lifetime electron sources in vacuum microelectronics and high-power switching [2].

Tunable Luminescent Thin Films for Optoelectronic Devices

The ability to grow luminescent γ-Nd₂S₃ thin films via MOCVD with a tunable band gap (2.3-2.5 eV) allows for the precise engineering of emission and absorption characteristics for applications in phosphors, solid-state lighting, and photovoltaic cells. This level of control is not accessible with the bulk form (1.68 eV band gap) [3].

Magneto-Optical Components for Data Storage and Sensing

The observation of the magneto-optical Kerr effect in γ-Nd₂S₃, while absent in γ-La₂S₃, positions it as a unique candidate for magneto-optical recording media, optical isolators, and magnetic field sensors operating in the visible or near-infrared spectrum [4].

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